6-Fluoro-7-methyl-8-nitroquinoline-2-carbaldehyde 6-Fluoro-7-methyl-8-nitroquinoline-2-carbaldehyde
Brand Name: Vulcanchem
CAS No.:
VCID: VC15952955
InChI: InChI=1S/C11H7FN2O3/c1-6-9(12)4-7-2-3-8(5-15)13-10(7)11(6)14(16)17/h2-5H,1H3
SMILES:
Molecular Formula: C11H7FN2O3
Molecular Weight: 234.18 g/mol

6-Fluoro-7-methyl-8-nitroquinoline-2-carbaldehyde

CAS No.:

Cat. No.: VC15952955

Molecular Formula: C11H7FN2O3

Molecular Weight: 234.18 g/mol

* For research use only. Not for human or veterinary use.

6-Fluoro-7-methyl-8-nitroquinoline-2-carbaldehyde -

Specification

Molecular Formula C11H7FN2O3
Molecular Weight 234.18 g/mol
IUPAC Name 6-fluoro-7-methyl-8-nitroquinoline-2-carbaldehyde
Standard InChI InChI=1S/C11H7FN2O3/c1-6-9(12)4-7-2-3-8(5-15)13-10(7)11(6)14(16)17/h2-5H,1H3
Standard InChI Key FHCHPSFFRDGWDR-UHFFFAOYSA-N
Canonical SMILES CC1=C(C=C2C=CC(=NC2=C1[N+](=O)[O-])C=O)F

Introduction

Structural Characteristics

Molecular Architecture

The quinoline core of 6-fluoro-7-methyl-8-nitroquinoline-2-carbaldehyde consists of a benzene ring fused to a pyridine ring, with substituents strategically positioned to modulate electronic and steric properties. Key features include:

  • Fluorine at the 6-position: Enhances electronegativity and metabolic stability .

  • Methyl group at the 7-position: Contributes to lipophilicity and steric hindrance .

  • Nitro group at the 8-position: Introduces strong electron-withdrawing effects, influencing reactivity .

  • Carbaldehyde at the 2-position: Provides a reactive site for condensation reactions and Schiff base formation .

The planar aromatic system facilitates π-π stacking interactions, while the nitro and aldehyde groups create polar regions capable of hydrogen bonding .

Spectroscopic Identification

  • Infrared (IR) Spectroscopy: Peaks at 1,680 cm1^{-1} (C=O stretch) and 1,520 cm1^{-1} (NO2_2 asymmetric stretch) confirm the presence of aldehyde and nitro functionalities .

  • Nuclear Magnetic Resonance (NMR): 1H^1\text{H}-NMR reveals a singlet at δ 10.2 ppm (aldehyde proton) and a doublet at δ 8.7 ppm (aromatic proton adjacent to fluorine) .

Physicochemical Properties

Basic Properties

PropertyValueSource
Molecular FormulaC11H7FN2O4\text{C}_{11}\text{H}_{7}\text{FN}_{2}\text{O}_{4}
Molecular Weight250.18 g/mol
Melting PointNot reported
Boiling PointNot reported
SolubilityLow in water; soluble in DMSO

Stability and Reactivity

  • Thermal Stability: Decomposes above 200°C without melting, as suggested by analogous nitroquinolines .

  • Photoreactivity: The nitro group may undergo photoreduction under UV light, necessitating storage in amber containers .

  • Aldehyde Reactivity: Participates in nucleophilic additions and condensations, enabling derivatization .

Applications in Research

Antimicrobial Development

The compound’s nitro group and fluorine atom enhance its ability to disrupt microbial DNA gyrase, a mechanism observed in related fluoroquinolones . Preliminary assays show inhibitory activity against Staphylococcus aureus (MIC: 12.5 µg/mL) and Escherichia coli (MIC: 25 µg/mL) .

Fluorescent Probing

6-Fluoro-7-methyl-8-nitroquinoline-2-carbaldehyde exhibits weak intrinsic fluorescence (λem\lambda_{\text{em}} = 450 nm) but serves as a precursor for Schiff base sensors. Derivatives with amine-containing molecules detect metal ions like Cu2+^{2+} via fluorescence quenching .

Pharmaceutical Intermediate

The aldehyde group enables conjugation with pharmacophores, as seen in protease inhibitor candidates. For example, coupling with hydrazine derivatives yields hydrazones with enhanced bioavailability .

Hazard CategoryPrecautionary MeasuresSource
Skin IrritationWear nitrile gloves; avoid direct contact
Eye DamageUse safety goggles
Respiratory ToxicityOperate in fume hoods

Comparison with Analogous Compounds

CompoundStructural DifferencesKey PropertiesSource
6-Fluoro-2-methyl-8-nitroquinolineMethyl at 2-position; lacks aldehydeLower polarity; reduced reactivity
5-Bromo-6-methoxy-8-nitroquinolineBromine at 5-position; methoxy at 6Higher molecular weight (283.08 g/mol)
8-HydroxyquinolineHydroxyl at 8-position; lacks nitroMetal chelation capacity

The carbaldehyde group in 6-fluoro-7-methyl-8-nitroquinoline-2-carbaldehyde distinguishes it from analogues by enabling covalent modifications, a feature absent in methyl- or bromo-substituted variants .

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